3-Azidopropanal
Overview
Description
3-Azidopropanal is an organic compound with the molecular formula C3H5N3O It is characterized by the presence of an azide group (-N3) attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azidopropanal can be synthesized through several methods. One common approach involves the reaction of sodium azide with α,β-unsaturated aldehydes in aqueous acetic acid . Another method includes the sequential aldol addition of this compound to acetaldehyde, followed by oxidation to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as maintaining appropriate reaction conditions and using suitable catalysts, are applicable. The scalability of these methods would depend on the optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azidopropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Major Products:
Oxidation: Carboxylic acids or lactones.
Reduction: Amines.
Substitution: Triazoles, particularly in click chemistry applications.
Scientific Research Applications
3-Azidopropanal has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and polyesters.
Industry: It is employed in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Azidopropanal primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity . The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer synthesis.
Comparison with Similar Compounds
3-Azido-1-propanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
3-Azido-1-propanamine: Contains an amine group instead of an aldehyde group.
2-Azidoethanol: A shorter chain azide compound with similar reactivity.
Uniqueness: 3-Azidopropanal is unique due to its aldehyde functional group, which provides distinct reactivity compared to its alcohol and amine counterparts. This makes it particularly useful in specific synthetic applications where the aldehyde group can participate in further reactions, such as aldol condensations or oxidations.
Properties
IUPAC Name |
3-azidopropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-6-5-2-1-3-7/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMDUGQAUUXTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447518 | |
Record name | Propanal, 3-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58503-60-9 | |
Record name | Propanal, 3-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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